Sparassol
Overview
Description
Sparassol is an antibiotic and antifungal compound isolated from Sparassis crispa . It is also known by other names such as Methyl 2-hydroxy-4-methoxy-6-methylbenzoate .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .
Scientific Research Applications
Insecticidal and Enzyme Inhibitory Activities
- Sparassol, along with its analogues, has shown potential as an insecticide, particularly against the Drosophila suzukii, an economically significant pest in various regions. Research has demonstrated that while this compound exhibits negligible fumigant activity, its contact toxicity is notable. Furthermore, this compound and its derivatives have been observed to inhibit certain enzymes like glutathione S-transferase, suggesting a potential mechanism of action for these compounds in pest control (Kim et al., 2016).
Antifungal Properties
- This compound has been identified as an antifungal agent. It is naturally produced by the basidiomycete fungus Sparassis crispa and has shown efficacy against fungi like Cladosporium cucumerinum. Its presence has been observed in decayed wood of trees infected by S. crispa, suggesting a possible ecological role for this compound in the fungus's lifecycle (Woodward et al., 1993).
Nematicidal Effects
- This compound has demonstrated nematicidal effects against the pine wood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. This makes it a potential candidate for use as a biocontrol agent in forestry. Modifications of this compound to improve solubility, such as converting it to disodium this compound, have been explored to enhance its applicability in this context (Lee et al., 2016).
Production Variation by Host Plants
- The production of this compound varies depending on the host plant of the fungus Sparassis latifolia. This variation is significant because it suggests that different strains of the fungus, associated with different host plants, may be more or less efficient in producing this compound and related compounds. This finding has implications for the industrial production and utilization of these compounds (Kim et al., 2013).
Phenol Compound Production in Culture
- Studies on Sparassis crispa strains have revealed the production of phenol compounds, including this compound, under various cultivation conditions. This research highlights the potential for controlled cultivation of this fungus for the production of this compound and other useful compounds, which may have various applications, including medicinal uses (Psurtseva et al., 2022).
Future Directions
Sparassol, as a component of the Sparassis crispa mushroom, has potential for various therapeutic applications . The mushroom is known for its high β-glucan content and has been studied for its anti-tumor, anti-cancer, immune-enhancing, hematopoietic, anti-angiogenic, anti-inflammatory, anti-diabetic, wound-healing, antioxidant, anti-coagulant, and anti-hypertensive properties . Future research may focus on these areas and the potential use of this compound in these applications.
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPJOAAHSOENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028412 | |
Record name | Sparassol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-43-4 | |
Record name | Methyl everninate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sparassol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sparassol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPARASSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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